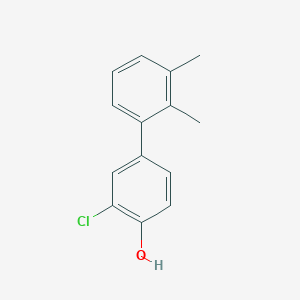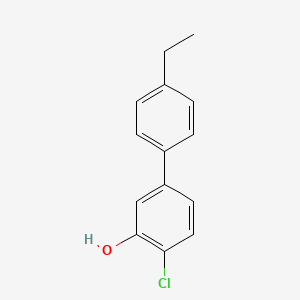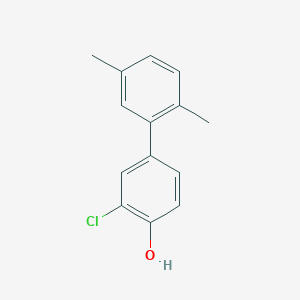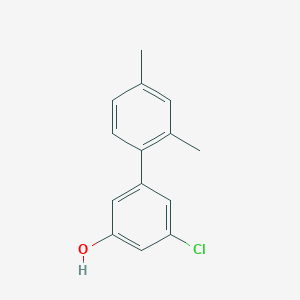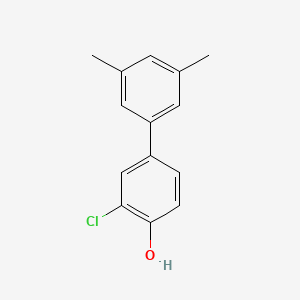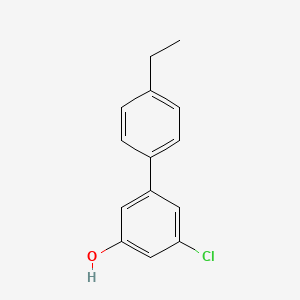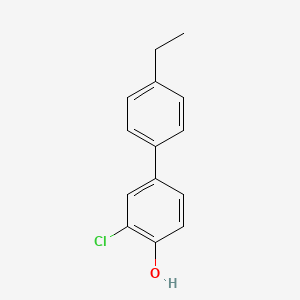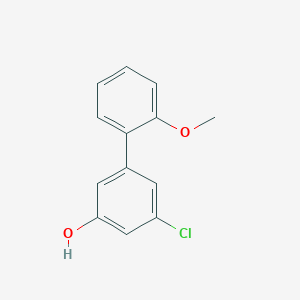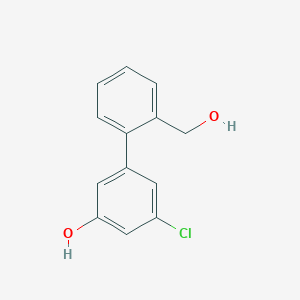
3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% (abbreviated as 3C5H2MPP) is a chemical compound that is widely used in the scientific research field. It is a phenol compound with a molecular formula of C7H7ClO2. 3C5H2MPP is a colorless solid and has a melting point of around 98°C. It is soluble in water and alcohol, and is used in a variety of laboratory experiments and applications.
Wirkmechanismus
3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% is believed to act by inhibiting the synthesis of proteins and nucleic acids. It is thought to do this by binding to and blocking the active sites of certain enzymes involved in the synthesis of these molecules. This inhibition of protein and nucleic acid synthesis is believed to be responsible for the biological effects of 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%.
Biochemical and Physiological Effects
3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and antimalarial activities. It has also been found to have antioxidant, anti-angiogenic, and anti-apoptotic activities. In addition, it has been found to have some cytotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its stability and solubility in water and alcohol. It is also relatively inexpensive and readily available. However, it has some limitations. It is toxic and can cause skin irritation, so it must be handled with care. In addition, it can be difficult to obtain pure samples of 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%, as it is often contaminated with other compounds.
Zukünftige Richtungen
The potential applications of 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% are still being explored. Future research could focus on its use in the synthesis of other important compounds, such as antibiotics and antiviral agents. It could also be used to study the mechanism of action of other compounds, such as antibiotics and antifungals. In addition, further research could be conducted to explore the potential of 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% as a therapeutic agent for various diseases. Finally, further research could be conducted to improve the purification and stability of 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%.
Synthesemethoden
3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% can be synthesized through a reaction between 2-hydroxymethylphenol and chloroacetic acid in an acidic medium. The reaction occurs in a two-step process, first forming the intermediate 2-chloro-5-(2-hydroxymethylphenyl)phenol, which then undergoes further chlorination to form 3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%. This reaction is carried out in an aqueous solution of hydrochloric acid at a temperature of around 80°C.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(2-hydroxymethylphenyl)phenol, 95% is widely used in scientific research applications. It has been used in the synthesis of several important compounds, such as the antifungal agent ciclopirox, the antimalarial agent artemisinin, and the anti-inflammatory agent ibuprofen. It has also been used in the synthesis of several other compounds, such as the antifungal agent miconazole, the anti-inflammatory agent naproxen, and the anticonvulsant drug phenytoin.
Eigenschaften
IUPAC Name |
3-chloro-5-[2-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWCKXZXXFYUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685876 |
Source


|
| Record name | 5-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-hydroxymethylphenyl)phenol | |
CAS RN |
1261955-27-4 |
Source


|
| Record name | 5-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

